![molecular formula C12H12N4O2S2 B2995512 1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 898462-71-0](/img/structure/B2995512.png)
1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Glutaminase Inhibition
Research indicates that analogs of 1,3,4-thiadiazole derivatives, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a crucial role in cancer cell metabolism. Some truncated analogs of BPTES have shown similar potency to BPTES, with improved aqueous solubility, indicating potential for therapeutic applications in cancer treatment (Shukla et al., 2012).
Antimicrobial Activities
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from 5-amino-2-hydroxybenzoic acid demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like A. niger. This suggests that these compounds could be potential candidates for developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Antitumor Activities
Novel disulfide derivatives containing 1,3,4-thiadiazole moiety have been synthesized and assessed for their antiproliferative activities against various cancer cell lines, such as human liver, breast, and lung cancer cells. Some compounds exhibited stronger effects than the positive control 5-fluorouracil (5-FU), highlighting their potential as antitumor agents (Sha et al., 2015).
Solar Cell Applications
An organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer have been utilized as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells. This redox couple, coupled with a conducting poly(3,4-ethylenedioxythiophene) counter electrode, demonstrates improved redox behavior and efficiency, offering a promising alternative to conventional electrolytes in sensitization-based solar cells (Rahman et al., 2018).
Future Directions
The future directions for research on “1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry and other fields could be investigated .
properties
IUPAC Name |
1-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8(17)7-19-12-16-15-11(20-12)14-10(18)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKKRRMWAYWVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.